molecular formula C7H10N2O4 B1180862 ECORII METHYLTRANSFERASE CAS No. 107853-53-2

ECORII METHYLTRANSFERASE

Cat. No.: B1180862
CAS No.: 107853-53-2
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Description

EcoRII methyltransferase is a component of the Type II restriction-modification (RM) system in Escherichia coli, which protects the host genome by methylating specific DNA sequences, thereby preventing cleavage by its cognate restriction enzyme. It recognizes the bipartite sequence 5’-CCWGG (W = A or T) and catalyzes the transfer of a methyl group to the adenine residue within this motif . This methylation activity is critical for distinguishing self-DNA from foreign DNA, a hallmark of RM systems. This compound is regulated autogenously, where its expression is modulated by feedback mechanisms to maintain optimal cellular levels . Its evolutionary role extends beyond host defense; it competes with other methyltransferases, such as Dcm, for sequence-specific methylation, highlighting its dynamic interplay in bacterial epigenetics .

Properties

CAS No.

107853-53-2

Molecular Formula

C7H10N2O4

Synonyms

ECORII METHYLTRANSFERASE

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Enzyme Organism Recognition Sequence Methylation Site Oligomeric State Key Structural Insights
EcoRII Methyltransferase Escherichia coli 5’-CCWGG Adenine (N6) Dimer Catalytic core conserved; autoregulated
Dcm Methyltransferase Escherichia coli 5’-CCWGG Cytosine (C5) Monomer* Solitary; protects host DNA from RM systems
HaeIII Methyltransferase Haemophilus aegyptius 5’-GGCC Cytosine (C5) Monomer Extrahelical base flipping mechanism
MGMT Humans O6-methylguanine Guanine (O6) Monomer Suicide enzyme; repairs alkylation damage

*Dcm’s oligomeric state is inferred from its solitary function.

  • EcoRII vs. Dcm: Both target 5’-CCWGG but methylate different bases (adenine vs. cytosine). EcoRII operates as part of an RM system, while Dcm is a solitary enzyme with a putative role in genome stability .
  • EcoRII vs. However, EcoRII’s dimeric structure contrasts with HaeIII’s monomeric form, suggesting divergent regulatory needs .

Functional Roles

  • RM Systems vs. Solitary Enzymes :
    • This compound is interdependent with its restriction enzyme for host defense. Loss of either component leads to cell death via chromosomal cleavage (post-segregational killing) .
    • Dcm, lacking a restriction counterpart, methylates cytosine in 5’-CCWGG to prevent parasitism by EcoRII-like RM systems, acting as a "molecular vaccine" .
  • Repair vs. Epigenetic Methylation :
    • MGMT repairs mutagenic O6-methylguanine adducts via a suicidal irreversible reaction, unlike EcoRII’s reversible maintenance methylation .

Regulatory Mechanisms

  • Autogenous Regulation: this compound suppresses its own transcription via DNA binding, ensuring balanced expression .
  • Substrate Specificity : EcoRII binds 5-fluorocytosine-containing DNA with high affinity, a trait exploited in structural studies to probe its catalytic mechanism .

Evolutionary Context

EcoRII and Dcm exemplify convergent evolution for the same sequence. Dcm’s solitary role may have driven EcoRII’s diversification into an RM system to evade host defenses . Additionally, EcoRII’s dimeric structure aligns with other RM methyltransferases (e.g., PspGI), whereas monomeric enzymes like MvaI (restriction enzyme) exhibit divergent evolutionary trajectories despite recognizing similar sequences .

Research Findings and Implications

  • Competitive Methylation : EcoRII and Dcm’s competition for 5’-CCWGG methylation underscores evolutionary pressures shaping bacterial epigenetic landscapes .
  • Clinical Relevance : MGMT’s repair mechanism is a biomarker for temozolomide resistance in glioblastoma, contrasting with EcoRII’s role in bacterial defense .
  • Biotechnological Applications: EcoRII’s sequence specificity and dimeric structure make it a model for engineering novel RM systems in synthetic biology .

Q & A

Q. What experimental methodologies are essential for characterizing EcoRII Methyltransferase activity in vitro?

To study this compound activity, researchers should employ gel electrophoresis (e.g., agarose gels for DNA methylation visualization) and methylation-specific PCR to confirm site-specific modifications. Radioactive labeling (e.g., using [³H]-SAM as a methyl donor) combined with autoradiography provides quantitative kinetic data. Ensure buffer optimization (e.g., Tris-HCl, pH 8.0, 10 mM Mg²⁺) and temperature control (37°C for optimal activity). Detailed protocols must specify enzyme purity, substrate DNA concentration, and reaction termination methods (e.g., EDTA chelation) to ensure reproducibility .

Q. What controls are critical in DNA binding assays for this compound?

Include negative controls (e.g., SAM-depleted reactions or heat-inactivated enzyme) to rule out non-specific DNA interactions. Competition assays with excess unmodified DNA or methylated substrates validate specificity. Electrophoretic mobility shift assays (EMSAs) should use wild-type vs. mutant binding sites to confirm sequence recognition. Document gel staining methods (e.g., ethidium bromide vs. SYBR Safe) to avoid artifacts .

Q. How can researchers ensure reproducibility in this compound inhibition studies?

Standardize enzyme batches via SDS-PAGE and activity assays. Use triplicate technical replicates and biological replicates (e.g., independent protein purifications). Include positive controls (e.g., known inhibitors like sinefungin) and negative controls (DMSO vehicle). Validate inhibitors via orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding kinetics .

Advanced Research Questions

Q. How can structural and computational approaches resolve this compound’s substrate specificity?

Combine X-ray crystallography or cryo-EM to resolve enzyme-DNA co-crystal structures with molecular dynamics (MD) simulations to map conformational changes during methylation. Site-directed mutagenesis of conserved residues (e.g., catalytic DPPY motif) followed by kinetic assays (kₐₜ, Kₘ) identifies functional domains. Cross-reference structural data with methylation efficiency across variant substrates (e.g., hemi-methylated vs. unmethylated DNA) .

Q. What strategies address discrepancies in kinetic data for this compound under varying assay conditions?

Systematically test variables: pH (6.0–9.0), ionic strength (50–200 mM NaCl), and cofactor availability (Mg²⁺, SAM). Use global fitting of kinetic data (e.g., Michaelis-Menten curves with Hill coefficients) to detect cooperative effects. Validate outliers via surface plasmon resonance (SPR) for binding affinity comparisons. Document buffer preparation and instrument calibration to minimize technical variability .

Q. How can conflicting data on this compound’s interaction with regulatory proteins be resolved?

Employ crosslinking-mass spectrometry to identify transient interactions. Validate putative binding partners via pull-down assays with epitope-tagged EcoRII in bacterial lysates. Functional complementation assays in knockout strains (e.g., ΔecoRII E. coli) test phenotypic rescue. Compare results with orthologous methyltransferases (e.g., M.EcoRI) to distinguish conserved vs. unique regulatory mechanisms .

Q. What integrated approaches elucidate this compound’s role in bacterial epigenetics?

Combine ChIP-seq to map genome-wide methylation sites with RNA-seq to assess gene expression changes in ΔecoRII strains. Use single-molecule real-time (SMRT) sequencing for high-resolution methylation detection. Pair these with phenotypic assays (e.g., phage resistance, biofilm formation) to link methylation patterns to physiological outcomes. Address confounding variables (e.g., growth phase, stress conditions) via controlled chemostat cultures .

Methodological Best Practices

Q. How should researchers document this compound purification for replication?

Detail chromatography steps (e.g., affinity tags, ion-exchange gradients), protease inhibitors used, and storage conditions (e.g., 50% glycerol, -80°C). Report specific activity (units/mg) and yield at each step. Include SDS-PAGE gels in supplementary materials with molecular weight markers and purity quantification .

Q. What statistical frameworks are appropriate for analyzing this compound’s processivity?

Use single-turnover assays with quenched-flow techniques to measure methylation rates. Apply Bayesian models to estimate confidence intervals for low-signal data (e.g., rare methylation events). Compare processivity metrics (e.g., methylated sites per DNA encounter) across substrates using ANOVA with post-hoc Tukey tests .

Q. How can meta-analysis improve understanding of this compound’s evolutionary conservation?

Curate datasets from public repositories (e.g., PDB, UniProt) to compare sequence homology, structural motifs, and catalytic residues across bacterial taxa. Use phylogenetic trees to trace horizontal gene transfer events. Address heterogeneity in published data via random-effects models and sensitivity analyses .

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